2-Chloro-3-ethoxypyrazine (CAS 1126824-36-9): A Versatile Heterocyclic Scaffold for Modern Drug Discovery
2-Chloro-3-ethoxypyrazine (CAS 1126824-36-9): A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-ethoxypyrazine, a functionalized heterocyclic compound of significant interest to the medicinal chemistry community. The pyrazine core is a well-established "privileged scaffold" found in numerous clinically approved therapeutics.[1][2] This document delves into the specific chemical properties, a robust synthetic pathway, and the strategic applications of 2-Chloro-3-ethoxypyrazine as a key building block in the development of novel pharmaceutical agents. By leveraging its distinct points of reactivity, this molecule serves as a versatile starting point for creating diverse compound libraries aimed at a wide array of biological targets. This guide is intended for researchers and drug development professionals seeking to harness the potential of substituted pyrazines in their discovery programs.
The Strategic Importance of the Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry.[3][4][5] Its prevalence in successful drug molecules stems from a unique combination of physicochemical properties. Structurally, the pyrazine ring is a planar hexagon, and its electron-deficient nature, a result of the electronegative nitrogen atoms, influences its reactivity and interaction with biological macromolecules.[2]
The nitrogen atoms frequently serve as hydrogen bond acceptors, enabling strong and specific interactions with protein targets, such as the hinge region of kinases.[2] This has made the pyrazine scaffold a popular bioisosteric replacement for rings like benzene or pyridine in drug design.[2] Consequently, pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4] The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the anticancer agent Bortezomib and the antitubercular drug Pyrazinamide, underscoring the therapeutic impact of this heterocyclic system.[6]
2-Chloro-3-ethoxypyrazine emerges as a particularly valuable intermediate within this class. It presents two distinct functional handles: a reactive chlorine atom, which is an excellent leaving group for nucleophilic substitution, and an ethoxy group, which modulates solubility and can be a site for further modification. This dual functionality allows for the systematic and divergent synthesis of novel compound libraries, making it a powerful tool for lead optimization and the exploration of structure-activity relationships (SAR).
Physicochemical and Spectroscopic Profile
The fundamental properties of 2-Chloro-3-ethoxypyrazine are summarized below. While extensive experimental data for this specific molecule is not publicly available, many of its properties can be reliably inferred from closely related analogs, such as 2-chloro-3-methoxypyrazine.
Key Chemical Properties
| Property | Value | Source / Rationale |
| CAS Number | 1126824-36-9 | [7] |
| Molecular Formula | C₆H₇ClN₂O | [7] |
| Molecular Weight | 158.59 g/mol | [7] |
| IUPAC Name | 2-Chloro-3-ethoxypyrazine | - |
| Appearance | Colorless to pale yellow liquid | Inferred from 2-chloro-3-methoxypyrazine[8] |
| Purity | ≥98% | MolCore[7] |
| Boiling Point | ~200-215 °C (estimated) | Inferred from 2-chloro-3-methoxypyrazine (~198-200°C)[8] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane, THF) | Inferred from 2-chloro-3-methoxypyrazine[8] |
Chemical Structure
Caption: 2D Structure of 2-Chloro-3-ethoxypyrazine.
Predicted Spectroscopic Data
A detailed spectroscopic analysis is crucial for structure confirmation and purity assessment. Based on analogous structures, the following spectral characteristics are anticipated:
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¹H NMR (400 MHz, CDCl₃): The two protons on the pyrazine ring are expected to appear as doublets in the aromatic region, likely between δ 7.8 and 8.2 ppm. The ethoxy group should present as a quartet around δ 4.0-4.5 ppm (for the -OCH₂- group) and a triplet around δ 1.3-1.6 ppm (for the -CH₃ group).
-
¹³C NMR (100 MHz, CDCl₃): Four distinct signals are expected for the pyrazine ring carbons. The carbon bearing the chlorine atom will be significantly downfield. Additional signals will correspond to the two carbons of the ethoxy group.
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Mass Spectrometry (EI): The mass spectrum should show a molecular ion (M⁺) peak at m/z 158, along with a characteristic M+2 peak at m/z 160 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the ethoxy group or ethylene.
Synthesis and Reaction Chemistry
Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution
The most direct and efficient synthesis of 2-Chloro-3-ethoxypyrazine involves a nucleophilic aromatic substitution (SₙAr) reaction. This approach is well-documented for producing similar substituted pyrazines.[9][10] The rationale for this choice is the high reactivity of the C-Cl bond in 2,3-dichloropyrazine towards strong nucleophiles like sodium ethoxide. The electron-withdrawing nature of the pyrazine nitrogens activates the ring for this type of substitution.
Caption: General workflow for the synthesis of 2-Chloro-3-ethoxypyrazine.
Step-by-Step Methodology:
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (or THF).
-
Nucleophile Generation: Carefully add sodium metal (1.05 equivalents) in small portions to the anhydrous ethanol at 0 °C to generate sodium ethoxide in situ. Allow the mixture to stir until all the sodium has dissolved. Causality: Using freshly prepared sodium ethoxide from sodium metal and anhydrous ethanol ensures a water-free environment, which is critical to prevent side reactions and deactivation of the nucleophile.
-
Addition of Substrate: Dissolve 2,3-dichloropyrazine (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the sodium ethoxide solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Causality: Refluxing provides the necessary activation energy for the SₙAr reaction. The mono-substitution is generally favored kinetically over di-substitution, but controlling stoichiometry and reaction time is key to maximizing the yield of the desired product.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Chloro-3-ethoxypyrazine.
Core Reactivity and Utility
The synthetic value of 2-Chloro-3-ethoxypyrazine is centered on the reactivity of its C2-chloro substituent.[8] This position is highly susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alcohols, providing a gateway to diverse 2-substituted-3-ethoxypyrazines. Furthermore, the chlorine atom facilitates participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds to introduce complex molecular fragments. This reactivity is fundamental to its role as a versatile building block in drug discovery campaigns.
Applications in Research and Drug Development
The primary application of 2-Chloro-3-ethoxypyrazine is as an intermediate for the synthesis of more complex, biologically active molecules.
-
Scaffold for Library Synthesis: Its structure is ideal for generating large libraries of related compounds for high-throughput screening. The predictable reactivity of the chlorine atom allows for parallel synthesis schemes where a common core is reacted with hundreds of different nucleophiles or coupling partners.
-
Kinase Inhibitor Development: As pyrazines are known to target kinase enzymes, this scaffold is a prime candidate for developing novel kinase inhibitors.[2] The ethoxy group can occupy hydrophobic pockets, while the C2 position can be functionalized with groups designed to interact with the hinge region or other key residues.
-
Probing Structure-Activity Relationships (SAR): In a lead optimization program, 2-Chloro-3-ethoxypyrazine allows for systematic modification at the C2 position. By introducing a variety of substituents and assessing their impact on biological activity, researchers can build a detailed understanding of the SAR, guiding the design of more potent and selective drug candidates. The introduction of a chlorine atom itself can favorably modify a compound's lipophilicity and metabolic stability.[11]
-
Development of CNS-Active Agents: The core structure is related to scaffolds that have been investigated for neurological applications. For instance, derivatives of 2-chloro-3-hydrazinopyrazine have been synthesized and evaluated as potent acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.[12]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-Chloro-3-ethoxypyrazine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14]
-
Handling: Avoid contact with skin and eyes.[14] In case of contact, rinse immediately and thoroughly with water. Wash hands thoroughly after handling.[14][15]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[14][16]
-
Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations.[14]
Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
2-Chloro-3-ethoxypyrazine (CAS 1126824-36-9) represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrazine core provides a proven biological scaffold, while the orthogonal reactivity of the chloro and ethoxy groups offers extensive opportunities for chemical diversification. By understanding its physicochemical properties, employing robust synthetic strategies, and leveraging its reactivity, researchers can effectively utilize this compound to accelerate the discovery and development of next-generation therapeutics.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
- Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. (2025). Benchchem.
- Pyrazines in Drug Discovery. PharmaBlock.
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Bentham Science.
- 2-Chloro-3-Methoxypyrazine Manufacturer & Supplier in China. Pipzine Chemicals.
- 2-Chloro-3-methoxypyrazine. CymitQuimica.
- 2-chloro-3-methoxypyrazine 95% | CAS: 40155-28-0. AChemBlock.
- 1126824-36-9 | 2-Chloro-3-ethoxypyrazine. MolCore.
- Synthesis of 2-chloro-3-phenoxypyrazine. PrepChem.com.
- SAFETY D
- Safety Data Sheet. (2025). SERVA Electrophoresis GmbH.
- SAFETY D
- SAFETY DATA SHEET Section 1. Identification Section 2.
- Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. (1986). OpenAgrar.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI.
- Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. (2022). PMC.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. molcore.com [molcore.com]
- 8. 2-Chloro-3-Methoxypyrazine Manufacturer & Supplier in China | High Quality CAS 53580-09-7 | Specifications, Uses & Safety Data [pipzine-chem.com]
- 9. prepchem.com [prepchem.com]
- 10. openagrar.de [openagrar.de]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-chloro-3-methoxypyrazine 95% | CAS: 40155-28-0 | AChemBlock [achemblock.com]
- 14. fishersci.com [fishersci.com]
- 15. axalta.com [axalta.com]
- 16. serva.de [serva.de]
